molecular formula C24H34 B13794420 1,1-Diphenyldodecane CAS No. 68986-77-6

1,1-Diphenyldodecane

Cat. No.: B13794420
CAS No.: 68986-77-6
M. Wt: 322.5 g/mol
InChI Key: MPUACKZXJBPMHK-UHFFFAOYSA-N
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Description

1,1-Diphenyldodecane: is an organic compound with the molecular formula C₂₄H₃₄ . It consists of a dodecane backbone with two phenyl groups attached to the first carbon atom. This compound is part of the larger class of aromatic hydrocarbons and is known for its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenyldodecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyldodecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenyl groups to cyclohexyl groups.

    Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), typically under acidic conditions.

Major Products Formed:

Scientific Research Applications

1,1-Diphenyldodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenyldodecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, potentially affecting membrane fluidity and protein function. In chemical reactions, its aromatic rings can participate in π-π interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

    1,1-Diphenylethane: Similar structure but with an ethane backbone instead of dodecane.

    1,1-Diphenylmethane: Contains a methane backbone, making it less complex than 1,1-Diphenyldodecane.

    1,1-Diphenylpropane: Features a propane backbone, offering different chemical properties and reactivity.

Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and increased hydrophobicity make it suitable for specific applications that shorter-chain analogs cannot fulfill .

Properties

CAS No.

68986-77-6

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

1-phenyldodecylbenzene

InChI

InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3

InChI Key

MPUACKZXJBPMHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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